Estimated Lipophilicity (logP) Advantage Over the Methyl Analog of (1H-indol-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
The 5-isopropyl substituent on the oxadiazole ring of the target compound is predicted to increase lipophilicity by approximately 0.5 logP units relative to the 5-methyl analog. This estimate is based on established fragment-based logP contribution principles, where each additional methylene group typically adds ~0.5 log units [1]. Higher lipophilicity may translate to enhanced membrane permeability and blood-brain barrier penetration, but could also reduce aqueous solubility. No direct experimental logP measurement for the target compound or its methyl analog is available in public literature.
| Evidence Dimension | Predicted lipophilicity (logP) contribution of the 5-alkyl substituent |
|---|---|
| Target Compound Data | Estimated logP contribution of 5-isopropyl group: +1.0 logP units |
| Comparator Or Baseline | (1H-indol-2-yl)(4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone; estimated logP contribution of 5-methyl group: +0.5 logP units |
| Quantified Difference | Approximately +0.5 logP units (isopropyl vs. methyl) |
| Conditions | Fragment-based estimation; no experimental logP data |
Why This Matters
Modulation of lipophilicity directly impacts ADME parameters, potentially affecting oral bioavailability and CNS exposure; the isopropyl substitution offers a measurable logP shift compared to smaller alkyl analogs, which may be critical for in vivo study design.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
